![molecular formula C17H10N2O3S2 B2365003 N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide CAS No. 381706-74-7](/img/structure/B2365003.png)

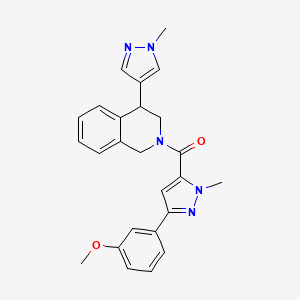

N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide” is a complex organic molecule that incorporates several heterocyclic structures, including a chromene, a thiazole, and a thiophene . It is likely to be a derivative of coumarin, a class of organic compounds known for their diverse biological activities .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of a coumarin derivative with other reagents. For example, 3-acetylcoumarin can be used as a key intermediate for the synthesis of 2-aminothiazole derivatives . The reaction of 3-aminocoumarin with an acid chloride in the presence of pyridine can yield a compound with a structure similar to the one .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple heterocyclic rings. The chromene moiety is essentially planar, and the dihedral angle between the mean plane of the coumarin residue and the plane of the amide residue is 18.9 (2)° . There are two intra-molecular hydrogen bonds involving the amide group .Chemical Reactions Analysis

The compound may undergo various chemical reactions due to the presence of reactive groups such as the amide and the carbonyl groups. For instance, the α-bromocarbonyl moiety present in similar compounds has shown high reactivity towards nucleophilic displacement reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For similar compounds, properties such as melting point and NMR spectra have been reported .科学的研究の応用

Antimicrobial Activity : Raval, Naik, and Desai (2012) synthesized a variety of compounds related to N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide using a microwave-assisted synthesis method. These compounds demonstrated significant antibacterial and antifungal activities against various bacterial strains (Raval, Naik, & Desai, 2012).

Cyanide Anion Chemosensors : Wang et al. (2015) synthesized four coumarin benzothiazole derivatives, including a structure similar to the compound , which showed potential as chemosensors for cyanide anions. These compounds exhibit a color change and fluorescence quenching upon reaction with cyanide, detectable by the naked eye (Wang et al., 2015).

Synthesis of Organic Ligands and Metal Complexes : Myannik et al. (2018) synthesized a series of organic ligands, including variants of this compound, and their copper(II), cobalt(II), and nickel(II) complexes. These complexes were studied for their structural and electrochemical properties (Myannik et al., 2018).

Cytotoxic Activity : Gomha and Khalil (2012) demonstrated the successful synthesis of thiazole derivatives bearing a coumarin nucleus using ultrasound irradiation. One of the synthesized compounds showed potent cytotoxic activity against human keratinocytes (Gomha & Khalil, 2012).

Properties of 3-Substituted Chromen-2-ones : Dyachenko et al. (2020) explored the condensation of various CH acids with salicylaldehyde to produce 3-substituted chromen-2-ones, including structures related to the compound . They investigated some properties of the products and confirmed their structures through X-ray analysis (Dyachenko et al., 2020).

作用機序

Target of Action

The compound N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide, also known as N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide, is a complex molecule that has been found to exhibit potent inhibitory activity against gram-positive bacteria . The primary targets of this compound are likely to be key proteins or enzymes within these bacterial cells, disrupting their normal function and leading to their eventual death .

Mode of Action

This interaction can lead to a variety of changes within the bacterial cell, including disruption of essential biochemical processes, damage to the cell membrane, and inhibition of cell division .

Biochemical Pathways

The compound’s interaction with its targets can affect several biochemical pathways within the bacterial cell. For instance, it may inhibit the synthesis of essential proteins, disrupt the integrity of the cell membrane, or interfere with DNA replication . These disruptions can lead to a cascade of downstream effects, ultimately resulting in the death of the bacterial cell .

Pharmacokinetics

Like many other antimicrobial agents, it is likely to be absorbed into the bloodstream after administration, distributed throughout the body, metabolized in the liver, and excreted via the kidneys . The compound’s bioavailability, or the extent to which it reaches its site of action, is likely to be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth and the eventual death of the bacterial cells . By disrupting essential biochemical processes within the bacterial cell, the compound prevents the bacteria from multiplying and spreading, thereby helping to control the infection .

Action Environment

The action, efficacy, and stability of the compound can be influenced by a variety of environmental factors. For instance, the presence of other drugs, the pH of the environment, and the presence of certain ions or molecules can all affect the compound’s activity . Additionally, the compound’s stability may be affected by factors such as temperature, light, and humidity .

将来の方向性

生化学分析

Biochemical Properties

The compound N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide has been found to form two intramolecular hydrogen bonds involving the amide group . In one, the nitrogen atom acts as a donor to the ketonic oxygen atom and in the other, the amide oxygen atom acts as an acceptor of a C—H group of the coumarin . These interactions suggest that this compound may interact with enzymes, proteins, and other biomolecules in a similar manner, potentially influencing biochemical reactions .

Cellular Effects

While specific cellular effects of this compound have not been extensively studied, the compound’s ability to form hydrogen bonds suggests it could influence cell function. It may impact cell signaling pathways, gene expression, and cellular metabolism through its interactions with various biomolecules .

Molecular Mechanism

Its ability to form hydrogen bonds suggests it could bind to biomolecules, potentially inhibiting or activating enzymes and influencing gene expression .

特性

IUPAC Name |

N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10N2O3S2/c20-15(14-6-3-7-23-14)19-17-18-12(9-24-17)11-8-10-4-1-2-5-13(10)22-16(11)21/h1-9H,(H,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRPBKGCJVHJUKM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)C4=CC=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10N2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)isoxazole-3-carboxamide](/img/structure/B2364920.png)

![7-phenyl-3-((pyridin-3-ylmethyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2364927.png)

![7,7-Dimethyl-2-azaspiro[4.5]decane;hydrochloride](/img/structure/B2364928.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2364930.png)

![3-cyclohexyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)propanamide](/img/structure/B2364933.png)

![5-[2-(Difluoromethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2364934.png)

![Tert-butyl 3-[3-(methoxycarbonyl)phenyl]piperidine-1-carboxylate](/img/structure/B2364935.png)

![N-(2,5-diethoxyphenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2364937.png)

![2-amino-N-(4-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2364941.png)

![4-acetyl-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide](/img/structure/B2364942.png)

![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2364943.png)